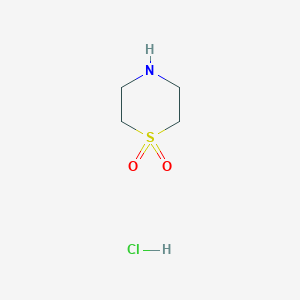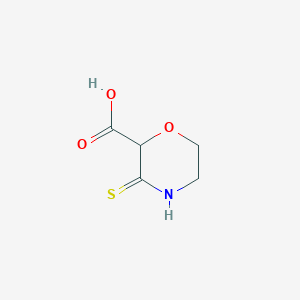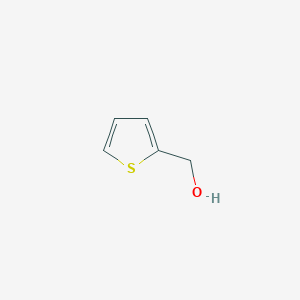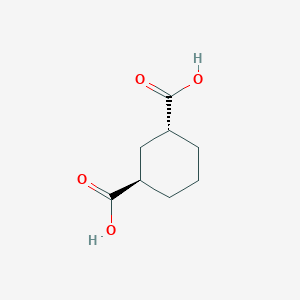
反式-环己烷-1,3-二甲酸
描述
Trans-cyclohexane-1,3-dicarboxylic acid is a chemical compound that belongs to the family of cyclohexane dicarboxylic acids. It is characterized by having two carboxylic acid groups on a cyclohexane ring in a trans configuration, meaning that the carboxylic acid groups are on opposite sides of the ring. This compound and its derivatives are of interest in various fields of chemistry due to their conformational properties and potential applications in synthesis and materials science.
Synthesis Analysis
The synthesis of trans-cyclohexane-1,3-dicarboxylic acid derivatives can be achieved through various methods. For instance, optically active trans-2-aminocyclohexanecarboxylic acids have been prepared by preferential crystallization of racemic N-benzoyl trans-2-aminocyclohexanecarboxylic acid, leading to the preparation of active trans-1,2-disubstituted cyclohexanes . Additionally, the mass spectra of carboxylic acids have shown that the interaction of carboxyl groups can be related to the geometrical arrangement of the carboxyl groups in the ground-state molecules, which is relevant for the synthesis of trans cyclohexane-1,2-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of trans-cyclohexane-1,3-dicarboxylic acid has been studied using various techniques. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid has been determined, revealing a monoclinic space group with two centrosymmetric molecules in the unit cell and a mean CCC-angle in the cyclohexane ring of 112.0° . The conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids have also been investigated using NMR spectroscopy and density functional theory quantum mechanical calculations, demonstrating that the conformation can be influenced by the medium and ionization state .
Chemical Reactions Analysis
Trans-cyclohexane-1,3-dicarboxylic acid and its derivatives undergo various chemical reactions. For instance, the photo-induced addition of acetic acid to cyclohexene derivatives has been studied, showing the formation of different isomers depending on the starting material . Bromination and epoxydation reactions have also been explored, providing insights into the stereochemical outcomes of these processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-cyclohexane-1,3-dicarboxylic acid derivatives are influenced by their molecular conformations. Studies have shown that cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids exist in zwitterionic forms in aqueous solution, with the most stable conformations being staggered forms . The inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests have been characterized, revealing different host-guest stoichiometries and hydrogen bonding schemes .
科学研究应用
1. 晶体结构分析
已经研究了 1,4-反式-环己烷-二甲酸的晶体,以了解其单斜晶体结构,其中晶胞中包含两个中心对称分子。这项研究提供了对各种酸中羧基的分子几何构象的见解 (Dunitz & Strickler, 1966).
2. 质谱研究
反式-环己烷-1,3-二甲酸的异构混合甲乙酯的质谱研究揭示了电子冲击电离下醇消除的逐步机理,为这些反应的立体化学提供了宝贵的见解 (Etinger 等,1994).
3. 增塑剂识别
1,2-环己烷二甲酸二异壬酯是一种用于提高聚合物(如 PVC)的柔韧性和减少毒性作用的新一代增塑剂,已通过 GC/MS 和 ESI/MS 方法识别。该应用突出了其在塑料工业中的作用 (Dziwiński 等,2017).
4. 聚合物前体的合成
从环己烷-顺式-1,3-二甲酸的二甲酯合成顺式-1,3-二甲酰环己烷证明了其在聚合过程中的用途,导致了新聚合物的产生 (Corfield & Crawshaw, 1971).
5. 理解羧基相互作用
反式-环己烷-1,2-二甲酸中羧基之间的相互作用对于将其与其异构体区分开来至关重要,突出了分子几何构象在化学性质和反应中的重要性 (Benoit & Holmes, 1972).
6. 氨基酸的合成
反式-2-氨基环己烷羧酸是螺旋 β-肽的关键成分,可以从反式-环己烷-1,2-二甲酸衍生,显示了其在生化合成中的应用 (Berkessel 等,2002).
7. 生物基塑料的生产
从生物基苹果酸和赤藓糖醇生产邻苯二甲酸及其氢化衍生物的可持续途径涉及反式-环己烷-1,2-二甲酸,强调了其在环保塑料生产中的作用 (Lu 等,2018).
8. 聚合物的构象分析
反式-1,2-环己烷二甲酸及其衍生物的构象偏好提供了对其旋光性质的见解,影响了聚合物的设计和合成 (Overberger 等,2007).
安全和危害
属性
IUPAC Name |
(1R,3R)-cyclohexane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cyclohexane-1,3-dicarboxylic acid | |
CAS RN |
2305-30-8 | |
| Record name | 1,3-Cyclohexanedicarboxylic acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLM8U7S68A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

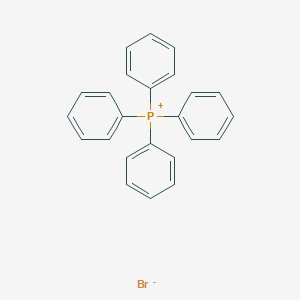
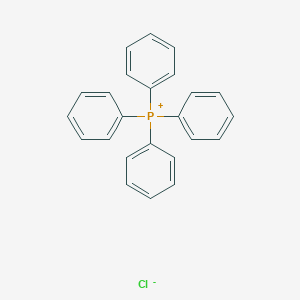
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
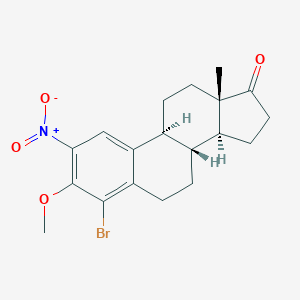
![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
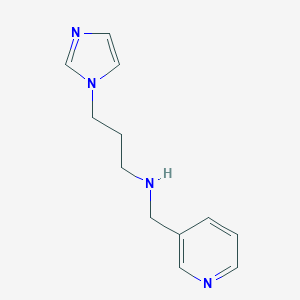
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[3,2-b]pyridine](/img/structure/B153574.png)
